molecular formula C10H13ClN4O2 B8747080 2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine

2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine

Cat. No. B8747080
M. Wt: 256.69 g/mol
InChI Key: HYWUBWDYBHATQI-UHFFFAOYSA-N
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Patent
US09096601B2

Procedure details

Cyclohexylamine (5.72 ml) and N,N-diisopropylethylamine (12.4 ml) were dissolved into 125 ml dichloromethane. The mixture was added dropwise to a solution of 2,4-dichloro-5-nitropyrimidine (9.7 g) in dichloromethane (30 ml) at 0° C. After the completion of the dropwise addition, the mixture was kept at the same temperature to react for 80 min. Purification was conducted by a column chromatography to obtain a bright-yellow solid (9.1 g) in a yield of 71.2%. ESI-MS (m/z, %) 258 (M−H)+; 1H NMR (400 MHz, CDCl3): δ9.04 (s, 1H), 8.35 (s, 1H), 4.34 (m, 1H), 2.03 (m, 2H), 1.79 (m, 2H), 1.53-1.25 (m, 6H).
Quantity
5.72 mL
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
71.2%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)C(C)C)(C)C.[Cl:17][C:18]1[N:23]=[C:22](Cl)[C:21]([N+:25]([O-:27])=[O:26])=[CH:20][N:19]=1>ClCCl>[Cl:17][C:18]1[N:23]=[C:22]([NH:7][CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[C:21]([N+:25]([O-:27])=[O:26])=[CH:20][N:19]=1

Inputs

Step One
Name
Quantity
5.72 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
12.4 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
125 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.7 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
to react for 80 min
Duration
80 min
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC1CCCCC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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